Tert-butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate
Overview
Description
Tert-butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate: is a chemical compound with the molecular formula C13H16BrF3NO3. It is known for its unique structure, which includes a tert-butyl group, a bromine atom, and a trifluoromethoxy group attached to a benzylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate typically involves the reaction of 4-bromo-2-(trifluoromethoxy)benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include substituted benzylcarbamates with various functional groups replacing the bromine atom.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the benzylcarbamate with aryl boronic acids.
Scientific Research Applications
Chemistry: Tert-butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates .
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate is primarily related to its ability to undergo nucleophilic substitution and coupling reactions. These reactions enable the compound to form stable bonds with various molecular targets, facilitating the synthesis of complex molecules. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its interaction with biological membranes and molecular targets .
Comparison with Similar Compounds
- Tert-butyl 4-bromo-2-fluorobenzoate
- Tert-butyl 4-bromo-2-methylbenzoate
- Tert-butyl 4-bromo-2-chlorobenzoate
Uniqueness: Tert-butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for applications in medicinal chemistry compared to its analogs .
Properties
IUPAC Name |
tert-butyl N-[[4-bromo-2-(trifluoromethoxy)phenyl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF3NO3/c1-12(2,3)21-11(19)18-7-8-4-5-9(14)6-10(8)20-13(15,16)17/h4-6H,7H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRMOFDSPIMSBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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